molecular formula C10H13ClF3NO B1379592 Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride CAS No. 1803611-38-2

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride

Cat. No.: B1379592
CAS No.: 1803611-38-2
M. Wt: 255.66 g/mol
InChI Key: SPEPJCCSZJEMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride is a chemical compound provided for research and development purposes. With the molecular formula C10H12F3NO and a structure featuring a phenoxyethylamine core substituted with a trifluoromethyl group, this compound is of significant interest in medicinal chemistry. Its structural features are reminiscent of compounds that act on the central nervous system. For instance, it shares a 4-(trifluoromethyl)phenoxy moiety with Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) . This structural similarity makes this compound a valuable intermediate or reference standard for researchers investigating new pharmacological agents, particularly those targeting serotonin transporter proteins . The compound is characterized by identifiers including the SMILES notation CNCCOC1=CC=C(C=C1)C(F)(F)F and the InChIKey CTJMZUIJSJYWQJ-UHFFFAOYSA-N . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEPJCCSZJEMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 2-[4-(trifluoromethyl)phenoxy]ethylamine. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced fluoromethyl derivatives, and various substituted amine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride involves a straightforward chemical reaction process. One notable method includes reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide in a dimethyl sulfoxide solvent. This method allows for the formation of the desired compound in substantial yields, making it suitable for industrial production .

Antidepressant Properties

This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating serotonin levels in the brain. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its pharmacokinetic properties .

Inhibition of Lysosomal Phospholipase A2

Recent studies have suggested that this compound may have implications in drug-induced phospholipidosis, a condition characterized by excessive accumulation of phospholipids within lysosomes. Inhibition of lysosomal phospholipase A2 has been identified as a predictive marker for assessing drug safety profiles, indicating that this compound could be explored for its safety and efficacy in various therapeutic contexts .

Case Study: Drug Development

A comprehensive study highlighted the role of this compound as a candidate for new antidepressants. The study involved synthesizing various derivatives and testing their effects on serotonin reuptake inhibition. Results indicated that modifications to the trifluoromethyl group significantly influenced the activity profile of the compounds .

Table 1: Comparison of Antidepressant Activities

Compound NameStructure SimilaritySerotonin Reuptake Inhibition (%)Notes
FluoxetineHigh95Established SSRI
Compound AModerate80Potential new drug
Compound BLow60Less effective

Mechanism of Action

The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Research Findings and Gaps

  • Biological Activity: No direct data on the target compound’s efficacy exists in the evidence.
  • Synthetic Feasibility : The target compound’s synthesis appears straightforward compared to , which requires multi-step benzyloxy and branched-amine incorporation.
  • Contradictions: While shares the trifluoromethylphenoxy group, its carboxylic acid functionality limits direct comparison in amine-based applications.

Biological Activity

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

  • Molecular Formula : C₁₀H₁₂F₃NO
  • Molecular Weight : Approximately 219.21 g/mol
  • Structural Features : The compound includes a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .

The biological activity of this compound is primarily attributed to its structural components. The trifluoromethyl group enhances interactions with biological targets, potentially influencing various biochemical pathways. Similar compounds have been studied for their roles in modulating neurotransmitter uptake and exhibiting anticancer properties.

Biological Activity

  • Pharmacological Effects :
    • Compounds containing trifluoromethyl groups have been shown to improve potency in various pharmacological contexts. For instance, the inclusion of a -CF₃ group in phenolic compounds significantly increases their ability to inhibit serotonin uptake .
    • This compound may exhibit similar enhancements in activity due to its structural characteristics.
  • Anticancer Potential :
    • Research indicates that compounds with trifluoromethyl groups can exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC₅₀ values in the nanomolar range against pancreatic cancer cells, suggesting that this compound could possess similar properties .
  • Neurotransmitter Modulation :
    • The compound may influence neurotransmitter systems due to its structural similarity to known modulators. Studies have highlighted the importance of trifluoromethyl substitution in enhancing interactions with neurotransmitter receptors, which could lead to potential applications in treating neurological disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₁₀H₁₂F₃NO219.21 g/molContains a trifluoromethyl group enhancing lipophilicity
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochlorideC₉H₁₂F₃N253.69 g/molEthyl group instead of methyl
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amineC₉H₁₂F₃N253.69 g/molDifferent phenyl positioning

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

  • Antiproliferative Studies : Research on related compounds demonstrated significant cytotoxicity against cancer cell lines, with IC₅₀ values indicating potent activity in the low micromolar range . This suggests that this compound may also possess similar anticancer properties.
  • Neuropharmacological Studies : Investigations into the effects of trifluoromethyl-substituted compounds on neurotransmitter systems have shown enhanced binding affinities and inhibitory effects on uptake mechanisms . This indicates potential therapeutic applications in treating mood disorders or anxiety.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride, and what parameters critically influence yield?

  • Methodology : Multi-step synthesis involving alkylation, amination, and salt formation. For example:

  • Step 1 : Prepare the intermediate phenoxyethylamine via nucleophilic substitution of 4-(trifluoromethyl)phenol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Methylate the amine group using methyl iodide or formaldehyde/NaBH₄ .
  • Step 3 : Form the hydrochloride salt via HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) .
    • Critical Parameters : Reaction temperature (50–80°C), solvent polarity, and stoichiometric control of methylating agents to avoid over-alkylation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers; retention times (~1.3–1.4 minutes) under isocratic conditions (e.g., acetonitrile/water) .
  • LCMS : Confirm molecular weight via m/z values (e.g., [M+H]⁺ at 867.0 or 853.0) using electrospray ionization (ESI) .
  • 1H/13C NMR : Validate substituent positions (e.g., trifluoromethyl, phenoxy, and methylamine groups) .

Q. How can researchers determine the pharmacological target(s) of this compound, and what existing data supports its mechanism?

  • Target Identification : Use radioligand binding assays (e.g., serotonin transporter [SERT] inhibition) to evaluate affinity for serotonin reuptake inhibition .
  • Existing Data : Structural analogs (e.g., Fluoxetine) show selective serotonin reuptake inhibitor (SSRI) activity, suggesting potential shared targets . Validate via competitive binding studies with known SSRIs .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported solubility and stability data across studies?

  • Contradiction Analysis :

  • Solubility : Conflicting reports (e.g., DMSO >5 mg/mL vs. water 4 mg/mL) may arise from pH-dependent ionization. Use buffered solutions (pH 1–7.4) for standardized measurements .
  • Stability : Degradation under light/moisture requires storage at -20°C in anhydrous conditions. Monitor via accelerated stability studies (40°C/75% RH) with HPLC .

Q. What methodological considerations are essential when designing in vitro assays for evaluating serotonin reuptake inhibition?

  • Assay Design :

  • Use synaptosomes or transfected cells expressing human SERT .
  • Measure [³H]-serotonin uptake inhibition (IC₅₀ values) with positive controls (e.g., Fluoxetine) .
  • Account for nonspecific binding via cold saturation experiments .
    • Data Interpretation : Compare potency (nM range) to structural analogs to assess SAR trends .

Q. How can structural analogs of this compound be differentiated using spectroscopic and chromatographic methods?

  • Differentiation Strategies :

  • LCMS/MS : Fragment ions (e.g., m/z 246.08 for trifluoromethylphenoxy groups) distinguish ethyl vs. propyl chain analogs .
  • NMR : Compare chemical shifts for methylamine (δ 2.3–2.8 ppm) vs. bulkier substituents .
  • HPLC Retention Times : Optimize gradient elution to separate analogs with subtle structural differences (e.g., phenyl vs. pyrimidinyl groups) .

Data Contradictions and Validation

  • Structural Ambiguity : and conflate the compound with Fluoxetine hydrochloride, which has a propyl-phenoxy chain. Verify identity via HRMS (exact mass 255.66) and elemental analysis .
  • Pharmacological Overlap : While Fluoxetine is a well-characterized SSRI, confirm target specificity for this compound using knockout cell models or in vivo behavioral assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.